molecular formula C21H16ClN3O4S B279439 2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate

2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate

Numéro de catalogue B279439
Poids moléculaire: 441.9 g/mol
Clé InChI: KYEMTUWCPXVMQL-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2-[4-Chloro(1,1-dioxido-1,2-benzisothiazol-3-yl)anilino]ethyl nicotinate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CDB-2914 and has been found to exhibit potent antiprogestational and anti-inflammatory properties.

Mécanisme D'action

The mechanism of action of CDB-2914 involves the inhibition of progesterone receptor activity. This inhibition leads to the suppression of progesterone-mediated events such as ovulation, implantation, and maintenance of pregnancy. CDB-2914 also exhibits anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α.
Biochemical and Physiological Effects:
CDB-2914 has been found to exhibit potent antiprogestational and anti-inflammatory effects in various in vitro and in vivo studies. In animal studies, CDB-2914 has been found to inhibit ovulation, reduce the size of uterine fibroids, and suppress the growth of ovarian cancer cells. CDB-2914 has also been found to reduce the production of pro-inflammatory cytokines and alleviate the symptoms of inflammatory diseases.

Avantages Et Limitations Des Expériences En Laboratoire

CDB-2914 has several advantages for lab experiments. It exhibits high potency and selectivity for the progesterone receptor, which makes it a valuable tool for studying the role of progesterone in various physiological processes. CDB-2914 also exhibits good solubility and stability, which makes it easy to handle and store. However, CDB-2914 has some limitations for lab experiments. It exhibits low bioavailability and rapid metabolism, which may limit its efficacy in vivo. CDB-2914 also exhibits some off-target effects, which may complicate the interpretation of experimental results.

Orientations Futures

There are several future directions for the research on CDB-2914. One direction is to optimize the synthesis method of CDB-2914 to improve its yield and purity. Another direction is to investigate the potential applications of CDB-2914 in the treatment of other gynecological disorders such as polycystic ovary syndrome and endometrial cancer. Further research is also needed to elucidate the molecular mechanisms of CDB-2914's antiprogestational and anti-inflammatory effects and to identify potential off-target effects. Finally, the development of more potent and selective progesterone receptor modulators based on the structure of CDB-2914 may lead to the development of novel therapeutics for various diseases.

Méthodes De Synthèse

The synthesis of CDB-2914 involves the reaction of 4-chloro-3-nitrobenzoic acid with thionyl chloride to form 4-chloro-3-nitrobenzoyl chloride. This intermediate is then reacted with 2-(4-aminophenyl)ethyl nicotinate to form CDB-2914. The synthesis method of CDB-2914 has been optimized to yield high purity and high yield of the compound.

Applications De Recherche Scientifique

CDB-2914 has been extensively studied for its potential therapeutic applications. It has been found to exhibit potent antiprogestational activity, which makes it a potential candidate for the treatment of various gynecological disorders such as endometriosis, uterine fibroids, and ovarian cancer. CDB-2914 has also been found to exhibit anti-inflammatory activity, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

Propriétés

Formule moléculaire

C21H16ClN3O4S

Poids moléculaire

441.9 g/mol

Nom IUPAC

2-(4-chloro-N-(1,1-dioxo-1,2-benzothiazol-3-yl)anilino)ethyl pyridine-3-carboxylate

InChI

InChI=1S/C21H16ClN3O4S/c22-16-7-9-17(10-8-16)25(12-13-29-21(26)15-4-3-11-23-14-15)20-18-5-1-2-6-19(18)30(27,28)24-20/h1-11,14H,12-13H2

Clé InChI

KYEMTUWCPXVMQL-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCOC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)Cl

SMILES canonique

C1=CC=C2C(=C1)C(=NS2(=O)=O)N(CCOC(=O)C3=CN=CC=C3)C4=CC=C(C=C4)Cl

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.